4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzylpiperazine moiety attached to the coumarin core via a methyl bridge at position 4. The coumarin scaffold is substituted with a hydroxyl group at position 6 and a methyl group at position 7 (CAS: 847932-19-8; see ). Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects, often modulated by substituent patterns on the core structure .
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-11-21-19(13-20(16)25)18(12-22(26)27-21)15-24-9-7-23(8-10-24)14-17-5-3-2-4-6-17/h2-6,11-13,25H,7-10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWNBCSQEXBKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one moiety may produce dihydro derivatives.
Scientific Research Applications
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a chromen derivative with a chromen-2-one core, a bicyclic compound known for its wide range of biological activities. The presence of a benzylpiperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Potential applications
- Drug development
- Biological testing
- Application development
Interaction mechanisms
- Interaction with various molecular targets
- Binding effectively to specific biological targets, such as enzymes and receptors involved in critical metabolic pathways
- Involving hydrogen bonding, hydrophobic interactions, and pi-pi stacking
Research and development in medicinal chemistry
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups that impart distinct biological properties. Its versatility as a lead compound makes it valuable for further research and development in medicinal chemistry.
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen | Contains a propoxy group | Studied for similar biological activities; potentially enhanced solubility |
| 4-(4-Methylpiperazin-1-yl)methyl)-6-hydroxychromen | Substituted piperazine; different methyl group positioning | Variations in receptor binding affinity |
| (E)-4-(4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxychromen | Contains a cinnamyl group | Enhanced biological activity; may exhibit improved pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can modulate neurotransmitter levels and affect various physiological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Piperazine-Substituted Coumarins
Table 2: Physicochemical Properties*
| Compound (CAS) | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|
| 847932-19-8 | 406.47 | 3.2 | 1 (6-OH) |
| 859127-25-6 | 440.89 | 3.8 | 1 (6-OH) |
| 899391-19-6 | 363.85 | 2.5 | 0 |
*Predicted using ChemDraw and references .
Biological Activity
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one, also known as a derivative of chromen-2-one, has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. The following sections will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methylchromen-2-one
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.4 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance cholinergic signaling, making it potentially useful in treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The presence of hydroxyl groups in the chromen core contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress.
- Receptor Modulation : The piperazine moiety may interact with various receptors in the central nervous system, influencing neurotransmitter systems and potentially leading to anxiolytic or antidepressant effects.
Research Findings and Case Studies
Recent studies have highlighted the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted by Varadaraju et al. (2013) investigated the neuroprotective effects of various piperazine derivatives, including those related to our compound. It was found that compounds with similar structures significantly inhibited AChE activity and demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
Comparative Analysis
Comparative studies with similar compounds reveal that this compound exhibits unique properties due to its specific structural features:
| Compound Name | AChE Inhibition IC50 (µM) | Antioxidant Activity |
|---|---|---|
| 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl... | 0.85 | High |
| 4-(cinnamylpiperazin-1-yl)methyl]-6-hydroxy... | 1.20 | Moderate |
| 4-(phenylpiperazin-1-yl)methyl]-6-hydroxy... | 1.50 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
